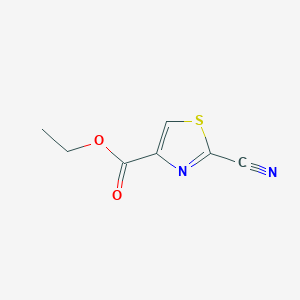

Ethyl 2-cyanothiazole-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-cyano-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2S/c1-2-11-7(10)5-4-12-6(3-8)9-5/h4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHLBZJZBQKFRBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of Ethyl 2-Cyanothiazole-4-carboxylate

Executive Summary

For researchers and drug development professionals, the thiazole scaffold represents a privileged pharmacophore widely utilized in modern medicinal chemistry. Specifically, ethyl 2-cyanothiazole-4-carboxylate (CAS 73956-19-1) serves as a highly versatile, bifunctional building block[1]. The orthogonal reactivity of its two functional groups—an electrophilic nitrile at the C2 position and an ester at the C4 position—enables divergent synthetic pathways. The cyano group can be elaborated into tetrazoles, amidines, or primary amines, while the ester can be selectively saponified or converted into various amides.

This whitepaper details a robust, field-proven, three-step convergent synthesis of ethyl 2-cyanothiazole-4-carboxylate. By analyzing the mechanistic causality behind each experimental choice, this guide provides a self-validating framework to ensure high yields, high purity, and reproducible scale-up.

Strategic Pathway Design & Retrosynthetic Logic

The synthesis relies on a bottom-up construction of the thiazole ring followed by sequential functional group interconversions (FGIs).

-

Ring Construction: The pathway initiates with a classic Hantzsch thiazole synthesis, condensing ethyl bromopyruvate with thiourea[2].

-

Diazotization/Halogenation: The resulting 2-aminothiazole is converted to a 2-bromothiazole via a non-aqueous Sandmeyer-type reaction[3].

-

Cyanation: Finally, a Rosenmund-von Braun reaction installs the nitrile group at the C2 position[4].

Figure 1: Three-step synthetic workflow for ethyl 2-cyanothiazole-4-carboxylate.

Mechanistic Causality: Why These Specific Conditions?

To guarantee synthetic integrity, it is critical to understand why specific reagents and conditions are chosen over standard alternatives.

The Hantzsch Cyclization

The reaction is driven by the initial nucleophilic attack of the highly polarizable thiourea sulfur atom onto the

Non-Aqueous Sandmeyer Bromination

Diazotization of 2-aminothiazoles using standard aqueous conditions (NaNO₂/HBr) is notoriously low-yielding (often <35%) due to the rapid hydrolysis of the diazonium salt, which forms a 2-hydroxythiazole byproduct. To circumvent this, a non-aqueous protocol is employed using tert-butyl nitrite (t-BuONO) as an organic nitrite source and copper(II) bromide (CuBr₂) in anhydrous acetonitrile[3]. The diazonium intermediate is generated and consumed in situ. CuBr₂ acts as both the bromide source and the electron-transfer catalyst, drastically suppressing hydrolysis and favoring the radical bromination pathway.

Rosenmund-von Braun Cyanation

Converting the 2-bromo moiety to a nitrile requires forcing conditions due to the electron-deficient nature of the thiazole ring. Using copper(I) cyanide (CuCN) in pyridine at 150 °C is highly effective[4]. Pyridine is not merely a solvent; it actively coordinates to the copper center, increasing the solubility of the polymeric CuCN and stabilizing the Cu(III) intermediate during the oxidative addition of the C–Br bond. This stabilization is critical for facilitating the subsequent reductive elimination that forms the C–CN bond without degrading the C4 ethyl ester.

Self-Validating Experimental Protocols

The following step-by-step methodologies are designed to be self-validating, ensuring researchers can verify success at each stage.

Protocol 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reaction: Dissolve ethyl bromopyruvate (1.0 equiv, e.g., 0.05 mol) and thiourea (2.0 equiv, 0.10 mol) in 50 mL of absolute ethanol[2].

-

Heating: Heat the mixture to reflux (approx. 70–80 °C) for 1 to 24 hours. Monitor consumption of the starting material via TLC (petroleum ether:ethyl acetate, 3:1).

-

Workup: Upon completion, concentrate the mixture in vacuo to half its volume. Pour the residue into ice-cold water and adjust the pH to 10 using 2N NaOH[2].

-

Isolation: Collect the resulting light brown precipitate via vacuum filtration, wash with cold water, and dry to afford the product[2].

Protocol 2: Synthesis of Ethyl 2-bromothiazole-4-carboxylate

-

Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve ethyl 2-aminothiazole-4-carboxylate (1.0 equiv) and CuBr₂ (1.5 equiv) in anhydrous acetonitrile[3].

-

Initiation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add tert-butyl nitrite (1.5 equiv) dropwise to control the exothermic diazotization[3].

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2.5 to 12 hours.

-

Workup: Quench the reaction with water and extract with dichloromethane or ethyl acetate[3]. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify via silica gel column chromatography (hexanes/ethyl acetate) to isolate the brominated intermediate as a white solid.

Protocol 3: Synthesis of Ethyl 2-cyanothiazole-4-carboxylate

-

Setup: In a heavy-walled pressure tube, dissolve ethyl 2-bromothiazole-4-carboxylate (900.0 mg, 3.81 mmol) in 2.5 mL of dry pyridine[4].

-

Reaction: Add CuCN (684 mg, 7.62 mmol, 2.0 equiv) to the solution[4].

-

Heating: Seal the tube and heat the mixture to 150 °C for 2 hours behind a blast shield[4].

-

Workup: Cool the vessel to room temperature, carefully unseal, and quench the mixture with 10 mL of saturated aqueous NH₄Cl[4]. Extract the aqueous phase with ethyl acetate (4 × 20 mL).

-

Isolation: Wash the combined organic extracts with brine (5 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo[4].

-

Purification: Purify the crude residue by column chromatography on silica gel (eluting with hexanes/ethyl acetate = 2:1) to yield the final cyano product (approx. 59% yield) as a white solid[4].

Quantitative Data & Analytical Tracking

A highly reliable self-validating system for this workflow is the tracking of the thiazole C5 proton via ¹H NMR. As the electron-withdrawing capacity of the C2 substituent increases, the C5 proton experiences significant deshielding. The shift progresses from δ 7.40 (for the –NH₂ intermediate) to δ 8.09 (for the –Br intermediate), and finally to δ 8.45 (for the –CN product). This predictable downfield migration provides an immediate, unambiguous confirmation of successful functional group interconversion at each stage.

| Step | Intermediate / Product | Reagents & Catalyst | Solvent | Temp / Time | Yield | Key ¹H NMR (Thiazole C5-H) |

| 1 | Ethyl 2-aminothiazole-4-carboxylate | Thiourea | EtOH | Reflux / 1–24 h | 68–93% | δ 7.40 (s, 1H) in CD₃OD |

| 2 | Ethyl 2-bromothiazole-4-carboxylate | t-BuONO, CuBr₂ | MeCN | 0 °C to RT / 2.5–12 h | 30–84% | δ 8.09 (s, 1H) in CDCl₃ |

| 3 | Ethyl 2-cyanothiazole-4-carboxylate | CuCN | Pyridine | 150 °C / 2 h | 59% | δ 8.45 (s, 1H) in CDCl₃ |

(Note: The ethyl ester protons remain relatively stable throughout the sequence, typically appearing as a quartet at ~δ 4.3–4.5 and a triplet at ~δ 1.3–1.4).

References

-

Title: Synthesis of the Pyridine Core of Cyclothiazomycin Source: Organic Letters (American Chemical Society) URL: [Link]

-

Title: Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell Source: Frontiers in Chemistry URL: [Link]

-

Title: Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation Source: Polycyclic Aromatic Compounds (Taylor & Francis) URL: [Link]

Sources

- 1. CAS 73956-19-1 | Ethyl 2-cyanothiazole-4-carboxylate,98% - Howei - Life Science Product & Service Solutions Provider [howeipharm.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Frontiers | Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell [frontiersin.org]

- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

An In-depth Technical Guide to Ethyl 2-Aminothiazole-4-Carboxylate: A Cornerstone for Drug Discovery

A Note on the Subject Compound: Initial searches for "ethyl 2-cyanothiazole-4-carboxylate" did not yield significant, consistent technical data, suggesting it is not a commonly synthesized or commercially available compound. In contrast, "ethyl 2-aminothiazole-4-carboxylate" is a widely documented and crucial building block in medicinal chemistry. This guide will therefore focus on the latter, as it is the scientifically relevant and well-established compound of interest for researchers in drug development.

The thiazole ring is a fundamental scaffold in heterocyclic chemistry, present in numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] Among its many derivatives, ethyl 2-aminothiazole-4-carboxylate serves as a versatile and invaluable intermediate for the synthesis of a diverse array of biologically active molecules.[3][4] Its unique structural features, including a reactive amino group and an ester moiety, provide multiple points for chemical modification, making it a preferred starting material for generating libraries of compounds in the pursuit of new therapeutic agents.[2][5] This guide offers a comprehensive overview of its properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a starting material is paramount for its effective use in synthesis. Ethyl 2-aminothiazole-4-carboxylate is typically a pale cream to yellow powder.[6][7] Key identifying and physical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 5398-36-7 | [6][7][8] |

| Molecular Formula | C₆H₈N₂O₂S | [6][8] |

| Molecular Weight | 172.20 g/mol | [8][9] |

| Appearance | Pale cream to yellow powder/crystals | [6][7][10] |

| Melting Point | 174-181 °C | [6][8] |

| IUPAC Name | ethyl 2-amino-1,3-thiazole-4-carboxylate | [6][7] |

| SMILES | CCOC(=O)C1=CSC(N)=N1 | [6][8] |

| InChI Key | XHFUVBWCMLLKOZ-UHFFFAOYSA-N | [6][8] |

Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation. Representative data for ethyl 2-aminothiazole-4-carboxylate are as follows:

-

¹H NMR (DMSO-d₆): Chemical shifts (δ) are typically observed for the ethyl group protons (a quartet around 4.25 ppm and a triplet around 1.26 ppm), a singlet for the thiazole ring proton around 7.44 ppm, and signals for the amino protons.[4]

-

¹³C NMR (CDCl₃): Characteristic peaks appear for the carbonyl carbon of the ester (around 162.2 ppm), the carbons of the thiazole ring (e.g., C2, C4, C5 at ~166.3, ~143.7, and ~122.5 ppm respectively), and the ethyl group carbons.[4]

-

Infrared (IR) Spectroscopy (KBr): Key absorption bands include those for the C=O stretch of the ester (around 1690 cm⁻¹) and N-H stretching of the amino group.[4]

-

Mass Spectrometry (MS): The molecular ion peak confirms the molecular weight of the compound.[7]

Synthesis: The Hantzsch Thiazole Synthesis

The most common and efficient method for preparing ethyl 2-aminothiazole-4-carboxylate is the Hantzsch thiazole synthesis.[2][11] This classic condensation reaction involves the cyclization of an α-haloketone (or in this case, an α-halo ester) with a thioamide-containing compound, typically thiourea.[11][12] The reaction is known for its simplicity and generally high yields.[11]

The synthesis proceeds by reacting ethyl bromopyruvate with thiourea in a suitable solvent, such as ethanol.[4][13] The reaction mechanism involves the initial nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the bromine, followed by intramolecular cyclization and dehydration to form the stable aromatic thiazole ring.[14]

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of ethyl 2-aminothiazole-4-carboxylate.[4][13]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thiourea (e.g., 1.2 molar equivalents) and absolute ethanol.

-

Addition of Reactant: While stirring, add ethyl bromopyruvate (e.g., 1.0 molar equivalent) to the mixture.

-

Heating: Heat the reaction mixture to reflux (approximately 70-80°C) and maintain for a period of 1 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[4]

-

Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water.[13]

-

Precipitation: An off-white or pale yellow precipitate will form. The pH can be adjusted to basic (e.g., pH 10 with NaOH) to ensure complete precipitation.[4]

-

Filtration and Drying: Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly. The crude product can often be recrystallized from ethanol to achieve higher purity.[4]

Chemical Reactivity and Derivatization

Ethyl 2-aminothiazole-4-carboxylate is a versatile building block due to its two primary reactive sites: the nucleophilic 2-amino group and the electrophilic ester group.

-

Reactions at the 2-Amino Group: The amino group readily undergoes reactions with various electrophiles. A common derivatization is the formation of Schiff bases by condensation with aldehydes or ketones.[4] This reaction is typically carried out by refluxing the aminothiazole with the corresponding carbonyl compound in ethanol, often with a catalytic amount of acetic acid.[4] The amino group can also react with isothiocyanates to form thiourea derivatives, which can be further cyclized into more complex heterocyclic systems.[15]

-

Reactions at the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides by reaction with amines. It can also be reacted with hydrazine hydrate to form acid hydrazides, which are themselves useful intermediates.[15]

Sources

- 1. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]

- 2. mjas.analis.com.my [mjas.analis.com.my]

- 3. researchgate.net [researchgate.net]

- 4. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 5398-36-7: Ethyl 2-amino-4-thiazolecarboxylate [cymitquimica.com]

- 6. H30634.09 [thermofisher.com]

- 7. Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-氨基噻唑-4-羧酸乙酯 96% | Sigma-Aldrich [sigmaaldrich.cn]

- 9. 2-氨基噻唑-4-羧酸乙酯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Ethyl 2-Aminothiazole-4-carboxylate | 5398-36-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. chemhelpasap.com [chemhelpasap.com]

- 12. Thiazole synthesis [organic-chemistry.org]

- 13. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

A Technical Guide to the Structure Elucidation of Ethyl 2-Cyanothiazole-4-carboxylate

Introduction: The Imperative of Structural Integrity in Synthesis

In the realm of synthetic chemistry, particularly within drug discovery and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. The synthesis of novel heterocyclic compounds, such as ethyl 2-cyanothiazole-4-carboxylate, presents a unique set of challenges and opportunities. The thiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[1] The introduction of a cyano group at the 2-position and an ethyl ester at the 4-position creates a molecule with specific electronic and steric properties, making its precise characterization essential.

This guide provides a comprehensive, in-depth walkthrough of the analytical workflow required to elucidate and confirm the structure of ethyl 2-cyanothiazole-4-carboxylate. We will move beyond a mere recitation of techniques, instead focusing on the strategic application of modern spectroscopy to create a self-validating dataset. Our approach will be grounded in the logical progression from a plausible synthetic origin, using each analytical technique to answer specific questions and build an irrefutable case for the final molecular structure.

The Synthetic Context: A Logic-Driven Starting Point

To effectively elucidate a structure, one must consider its synthetic origin. A highly plausible route to ethyl 2-cyanothiazole-4-carboxylate involves the modification of a readily available precursor: ethyl 2-aminothiazole-4-carboxylate. The transformation of the 2-amino group to a 2-cyano group is classically achieved via the Sandmeyer reaction .[2][3][4] This reaction involves the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[5][6]

Understanding this synthetic pathway is crucial as it defines the core analytical question: Have we successfully replaced the -NH₂ group with a -C≡N group while leaving the ethyl ester and the thiazole ring intact? Our elucidation strategy is designed to answer this question definitively.

Part 1: Mass Spectrometry - Confirming Molecular Identity and Composition

The first step in any structure elucidation is to confirm the molecular weight of the synthesized compound. Mass spectrometry (MS) provides this fundamental piece of data and offers initial structural clues through fragmentation analysis.

Core Objective: To verify the molecular formula (C₇H₆N₂O₂S) by determining the compound's monoisotopic mass.

High-Resolution Mass Spectrometry (HRMS) is indispensable for this task. Unlike nominal mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to four or more decimal places, allowing for the confident assignment of an elemental composition.

Expected HRMS Result:

-

Calculated Monoisotopic Mass: 182.0150 g/mol

-

Observed m/z: [M+H]⁺ = 183.0223 (for ESI) or [M]⁺˙ = 182.0150 (for EI)

Fragmentation Analysis: Deconstructing the Molecule

Electron Ionization (EI) or Collision-Induced Dissociation (CID) will cause the molecular ion to fragment in a predictable manner. Analyzing these fragments provides a "fingerprint" that corroborates the proposed structure.

Key Predicted Fragments for Ethyl 2-Cyanothiazole-4-carboxylate:

| m/z Value | Lost Fragment | Structure of Fragment Ion | Significance |

| 154 | -C₂H₄ (ethene) | [M - C₂H₄]⁺˙ | McLafferty rearrangement or loss from ethyl group. |

| 153 | -C₂H₅ (ethyl) | [M - C₂H₅]⁺ | Loss of the ethyl radical from the ester. |

| 137 | -OC₂H₅ (ethoxy) | [M - OC₂H₅]⁺ | Cleavage of the ethoxy group, a common ester fragmentation. |

| 109 | -COOC₂H₅ (carbethoxy) | [M - COOC₂H₅]⁺ | Loss of the entire ester group, leaving the cyanothiazole core. |

The detection of these specific fragments, particularly the loss of the ethoxy group (m/z 137) and the intact cyanothiazole core (m/z 109), provides strong evidence for the connectivity of the ester and the stability of the heterocyclic ring.

Caption: Predicted major fragmentation pathways for ethyl 2-cyanothiazole-4-carboxylate in EI-MS.

Experimental Protocol: Acquiring a Mass Spectrum via GC-MS

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

-

Injection: Inject 1 µL of the sample solution into the Gas Chromatograph-Mass Spectrometer (GC-MS) equipped with a suitable capillary column (e.g., DB-5ms).

-

GC Method: Use a temperature program to ensure separation from any residual solvents or impurities. A typical program might be: hold at 50°C for 2 min, then ramp at 10°C/min to 250°C and hold for 5 min.

-

MS Ionization: Use a standard Electron Ionization (EI) source at 70 eV.

-

Data Acquisition: Scan a mass range from m/z 40 to 300 to capture the molecular ion and all significant fragments.

-

Analysis: Identify the molecular ion peak and compare the experimental mass to the calculated mass. Analyze the fragmentation pattern and compare it to predicted pathways.

Part 2: Infrared Spectroscopy - A Litmus Test for Functional Group Transformation

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. In this specific elucidation, it serves as the primary method to confirm the success of the Sandmeyer reaction.

Core Objective: To confirm the disappearance of the N-H stretches from the starting material and the appearance of the characteristic C≡N stretch of the nitrile product.

Comparative Spectral Analysis

| Functional Group | Starting Material (Ethyl 2-aminothiazole-4-carboxylate) | Product (Ethyl 2-cyanothiazole-4-carboxylate) | Significance of Change |

| Amine N-H | Strong, sharp doublet ~3300-3400 cm⁻¹ | Absent | Confirms consumption of the amino group. |

| Nitrile C≡N | Absent | Sharp, medium intensity peak ~2230 cm⁻¹ | Unambiguous evidence of nitrile formation. |

| Ester C=O | Strong, sharp peak ~1715-1725 cm⁻¹ | Strong, sharp peak ~1720-1730 cm⁻¹ | Confirms the ester group remains intact. |

| Aromatic C-H | Weak peak >3000 cm⁻¹ | Weak peak >3000 cm⁻¹ | Thiazole ring C-H stretch. |

| Aliphatic C-H | Peaks <3000 cm⁻¹ | Peaks <3000 cm⁻¹ | Ethyl group C-H stretches. |

| Ring C=N, C=C | Peaks ~1620-1450 cm⁻¹ | Peaks ~1600-1450 cm⁻¹ | Confirms the thiazole ring is present. |

The most critical diagnostic observation is the "disappearance-and-appearance" of the N-H and C≡N signals, respectively. This provides compelling evidence for the intended chemical transformation.

Experimental Protocol: Acquiring an FT-IR Spectrum

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the dry, purified sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the fine powder to a pellet press and apply pressure (approx. 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Background Scan: Place the empty sample holder in the FT-IR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Place the KBr pellet in the sample holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: Process the resulting interferogram using a Fourier transform. Identify and label the wavenumbers (cm⁻¹) for all significant absorption bands.

Part 3: Nuclear Magnetic Resonance Spectroscopy - Mapping the Molecular Skeleton

While MS confirms the formula and IR identifies functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive map of the carbon-hydrogen framework, confirming the precise connectivity of atoms.

Core Objective: To account for every proton and carbon in the molecule and confirm their chemical environment and connectivity, consistent with the proposed structure.

¹H NMR Spectroscopy: The Proton Environment

The ¹H NMR spectrum should be relatively simple, showing signals only for the thiazole ring proton and the ethyl ester group.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.3 | Singlet | 1H | H-5 (Thiazole) | This proton is on a π-deficient heteroaromatic ring and is adjacent to the strongly electron-withdrawing ester group, causing a significant downfield shift. |

| ~4.4 | Quartet | 2H | -OCH₂ CH₃ | Deshielded by the adjacent oxygen atom of the ester. Split into a quartet by the three neighboring methyl protons (3+1=4). |

| ~1.4 | Triplet | 3H | -OCH₂CH₃ | Standard aliphatic region. Split into a triplet by the two neighboring methylene protons (2+1=3). |

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum will account for all seven unique carbon atoms in the structure. Due to the low natural abundance of ¹³C, spin-spin coupling between adjacent carbons is not observed in a standard spectrum.[7]

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~161 | C =O (Ester) | Typical chemical shift for an ester carbonyl carbon.[8] |

| ~148 | C 4 (Thiazole) | A quaternary carbon attached to the ester group within the aromatic ring. |

| ~142 | C 2 (Thiazole) | A quaternary carbon attached to the electron-withdrawing nitrile group. |

| ~128 | C 5 (Thiazole) | The only protonated carbon on the ring, shifted downfield by the heteroaromatic system. |

| ~114 | C ≡N (Nitrile) | Characteristic chemical shift for a nitrile carbon.[9] |

| ~62 | -OC H₂CH₃ | Methylene carbon deshielded by the directly attached oxygen atom. |

| ~14 | -OCH₂C H₃ | Standard upfield chemical shift for a terminal aliphatic methyl carbon. |

The presence of five signals in the downfield region (>110 ppm) corresponding to the five sp² and sp hybridized carbons, and two signals in the upfield region (<70 ppm) for the sp³ carbons of the ethyl group, perfectly aligns with the proposed structure.

Experimental Protocol: Acquiring NMR Spectra

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Tuning: Place the sample in the NMR spectrometer. The instrument should be tuned and the magnetic field shimmed to optimize homogeneity.

-

¹H Acquisition: Acquire the ¹H spectrum. Standard parameters include a 90° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C Acquisition: Acquire the proton-decoupled ¹³C spectrum. This often requires a larger number of scans (hundreds to thousands) due to the low sensitivity of the ¹³C nucleus.

-

Data Processing: Apply a Fourier transform to the Free Induction Decay (FID). The resulting spectra should be phase-corrected and baseline-corrected. The chemical shifts should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Conclusion: A Self-Validating Structural Proof

Caption: The integrated workflow for the synthesis and structural elucidation of a target molecule.

-

Mass Spectrometry confirmed the molecular formula to be C₇H₆N₂O₂S.

-

IR Spectroscopy provided definitive proof of the key chemical transformation, showing the loss of the N-H bond and the formation of the C≡N bond.

-

¹H and ¹³C NMR Spectroscopy mapped the molecular skeleton precisely, accounting for every atom and confirming the connectivity of the thiazole ring, the cyano group, and the ethyl ester substituent.

Together, these techniques provide a multi-faceted and self-validating proof of structure, meeting the rigorous standards required for research and development in the chemical sciences.

References

- PubMed. (2008). Spectroscopic characterization of thiazole orange-3 DNA interaction.

- ResearchGate. (2025).

- Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(3), 69-73.

- Royal Society of Chemistry. (n.d.).

- MDPI. (2026). Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides.

- PMC. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review.

- Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. (2025).

- Wikipedia. (n.d.). Sandmeyer reaction.

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

- BYJU'S. (2019). Sandmeyer Reaction Mechanism.

- Master Organic Chemistry. (2018).

- LibreTexts. (n.d.). 29.10 ¹³C NMR Spectroscopy.

- ChemHelp ASAP. (2022). sample 13C NMR spectra of compounds with common functional groups. YouTube.

- Gable, K. (2022). 13C NMR Chemical Shift.

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. byjus.com [byjus.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. youtube.com [youtube.com]

Spectroscopic Characterization and Analytical Profiling of Ethyl 2-cyanothiazole-4-carboxylate

Executive Summary

Ethyl 2-cyanothiazole-4-carboxylate (CAS: 73956-19-1) is a highly specialized heterocyclic building block, prominently utilized in the convergent synthesis of the pyridine core of thiopeptide antibiotics such as cyclothiazomycin[1][2]. The electron-deficient nature of this thiazole nitrile makes it an ideal candidate for ruthenium-catalyzed [2+2+2] cyclotrimerization reactions[3]. This technical guide provides a comprehensive, self-validating framework for its spectroscopic characterization, detailing the causality behind experimental workflows and the logical assignment of its nuclear magnetic resonance (NMR) and mass spectrometry (MS) profiles.

Structural and Theoretical Framework

The molecular architecture of ethyl 2-cyanothiazole-4-carboxylate (C₇H₆N₂O₂S) features three distinct electronic domains that dictate its spectroscopic behavior:

-

The Thiazole Core: A highly conjugated, electron-deficient heteroaromatic ring.

-

The Cyano Group (-C≡N): A strong electron-withdrawing group (EWG) at the C-2 position, which severely depletes electron density from the ring.

-

The Ethyl Carboxylate Group (-COOCH₂CH₃): An ester linkage at the C-4 position that provides distinct aliphatic spectroscopic signatures.

Because the thiazole ring is flanked by two potent EWGs, the lone ring proton at C-5 is highly deshielded, shifting its resonance significantly downfield compared to unsubstituted thiazoles.

Synthesis & Sample Preparation Workflow

To obtain high-purity spectroscopic data, the compound must first be synthesized and rigorously purified. The standard approach involves the cyanation of ethyl 2-bromothiazole-4-carboxylate using copper(I) cyanide (CuCN) in dry pyridine[1].

Caption: Workflow for the synthesis, purification, and spectroscopic validation of the target compound.

Step-by-Step Synthesis Protocol

-

Reaction Setup: Dissolve 900.0 mg (3.81 mmol) of ethyl 2-bromothiazole-4-carboxylate in 2.5 mL of dry pyridine within a pressure tube[1].

-

Reagent Addition: Add 684 mg (7.62 mmol, 2.0 eq) of CuCN. Seal the tube under a nitrogen atmosphere to prevent oxidative degradation[1].

-

Thermal Activation: Heat the sealed mixture at 150 °C for 2 hours. Causality Insight: The elevated temperature in a sealed system is required to overcome the high activation energy barrier of aryl halide cyanation.

-

Quenching & Extraction: Cool to room temperature. Quench with 10 mL of saturated aqueous NH₄Cl to complex the copper salts. Extract the aqueous layer with Ethyl Acetate (4 x 20 mL)[1].

-

Drying & Concentration: Wash combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under vacuum.

-

Purification: Subject the crude residue to silica gel (SiO₂) column chromatography, eluting with a Hexanes/Ethyl Acetate (2:1) gradient to yield the product as a white solid (approx. 59% yield)[1].

Spectroscopic Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data provides a definitive map of the molecule's hydrogen and carbon framework.

Table 1: ¹H NMR Data (300 MHz, CDCl₃) [1]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 8.45 | Singlet (s) | - | 1H | Thiazole C-5 Proton |

| 4.47 | Quartet (q) | 7.2 | 2H | Ester -CH₂- |

| 1.42 | Triplet (t) | 7.2 | 3H | Ester -CH₃ |

Causality Insight: The thiazole proton at δ 8.45 is highly deshielded due to the combined anisotropic effects of the adjacent sulfur and nitrogen atoms, compounded by the electron-withdrawing cyano and ester groups. The classic ethyl ester pattern is observed at δ 4.47 and 1.42 with a uniform ³J coupling of 7.2 Hz[1].

Caption: Logical assignment of 1H NMR chemical shifts based on localized electronic environments.

Table 2: ¹³C NMR Data (100 MHz, CDCl₃) [1]

| Chemical Shift (δ, ppm) | Theoretical Assignment | Structural Rationale |

| 160.0 | Ester Carbonyl (C=O) | Highly deshielded sp² carbon adjacent to oxygen. |

| 149.5 | Thiazole C-4 | Aromatic carbon directly bound to the ester group. |

| 137.9 | Thiazole C-2 | Aromatic carbon bound to the cyano group. |

| 112.0 | Thiazole C-5 & Cyano (-C≡N) | Overlapping signals. Both the sp hybridized cyano carbon and the C-5 methine carbon typically resonate here. |

| 62.6 | Ester -CH₂- | Aliphatic carbon deshielded by the adjacent ester oxygen. |

| 14.5 | Ester -CH₃ | Terminal aliphatic methyl carbon. |

Expertise Note: The empirical data reports 6 distinct carbon signals for a 7-carbon molecule[1]. In thiazole-nitrile systems, it is a well-documented phenomenon for the C-5 methine carbon and the cyano (-C≡N) carbon to overlap perfectly around 112.0 ppm. If absolute differentiation is required in future studies, 2D HSQC/HMBC experiments must be employed to resolve the quaternary cyano carbon from the protonated C-5 carbon.

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry confirms the exact molecular weight and elemental composition, validating the success of the cyanation step.

Table 3: HRMS (ESI-TOF) Data [1]

| Ionization Mode | Adduct | Formula | Calculated m/z | Found m/z | Mass Error |

| Positive (+) | [M + Na]⁺ | C₇H₆N₂NaO₂S | 205.0048 | 205.0113 | ~31.7 ppm |

Fourier-Transform Infrared (FTIR) Spectroscopy (Theoretical Profiling)

While NMR and MS are primary validation tools, IR provides orthogonal confirmation of functional groups. Expected characteristic vibrational bands for this specific scaffold include:

-

~3100 cm⁻¹: C-H stretch (thiazole ring methine).

-

~2230 cm⁻¹: C≡N stretch (sharp, characteristic of the cyano group).

-

~1735 cm⁻¹: C=O stretch (strong, ester carbonyl).

-

~1250 cm⁻¹: C-O stretch (ester linkage).

Methodologies & Analytical Protocols

Protocol A: NMR Acquisition Standard Operating Procedure

-

Sample Preparation: Dissolve 15-20 mg of the purified white solid in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Instrument Calibration: Tune and match the probe on a 300 MHz (for ¹H) and 100 MHz (for ¹³C) NMR spectrometer. Shim the magnetic field (Z1-Z5) to achieve a lock signal >80%.

-

¹H Acquisition: Run a standard 1D proton sequence (zg30). Set D1 (relaxation delay) to 1.0 s, acquisition time (AQ) to 3.0 s, and collect 16 scans. Reference the spectrum to the residual CHCl₃ peak at 7.24 ppm[1].

-

¹³C Acquisition: Run a proton-decoupled ¹³C sequence (zgpg30). Critical Step: Due to the quaternary carbons (C=O, C-2, C-4, -C≡N) having significantly longer T₁ relaxation times, increase D1 to 2.0 s and collect a minimum of 1024 scans to ensure adequate signal-to-noise ratio. Reference to the CDCl₃ triplet at 77.23 ppm[1].

Protocol B: HRMS Acquisition Standard Operating Procedure

-

Sample Preparation: Dilute the compound to a final concentration of 1 µg/mL in LC-MS grade Methanol/Water (50:50 v/v) with 0.1% Formic Acid to promote ionization.

-

Instrument Setup: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. Set the capillary voltage to 3.5 kV and the desolvation temperature to 250 °C.

-

Acquisition: Operate in positive ion mode. Calibrate the TOF analyzer using a standard tuning mix (e.g., Agilent ESI-L) immediately prior to the run to ensure mass accuracy.

-

Data Processing: Extract the ion chromatogram for the expected sodium adduct [M + Na]⁺. Compare the experimental isotopic distribution against the theoretical model for C₇H₆N₂NaO₂S[1].

Conclusion

The spectroscopic profiling of ethyl 2-cyanothiazole-4-carboxylate requires a rigorous, multi-modal analytical approach. By understanding the localized electronic effects—such as the extreme deshielding of the thiazole C-5 proton and the overlapping ¹³C resonances of the cyano and methine carbons—researchers can confidently validate the structural integrity of this crucial thiopeptide building block prior to downstream cyclotrimerization.

References

-

[1] Synthesis of the Pyridine Core of Cyclothiazomycin - Supporting Information. Amazon AWS / Organic Letters. Available at:

-

[2] Synthesis of the pyridine core of cyclothiazomycin. PubMed (NIH). Available at:

-

[3] Synthesis of the Pyridine Core of Cyclothiazomycin. American Chemical Society (ACS). Available at:

Sources

Architecting Heterocyclic Scaffolds: A Technical Whitepaper on Ethyl 2-cyanothiazole-4-carboxylate

Executive Summary

In the landscape of advanced drug development and complex natural product synthesis, electron-deficient thiazole nitriles serve as critical building blocks. Among these, ethyl 2-cyanothiazole-4-carboxylate stands out as a highly versatile intermediate. As a Senior Application Scientist, I approach the synthesis and utilization of this compound not merely as a sequence of chemical transformations, but as a carefully orchestrated manipulation of electronic environments. This whitepaper provides an authoritative, in-depth guide on its chemical profiling, synthetic methodology, and downstream applications in antibiotic development.

Chemical Identity and Physicochemical Profiling

Understanding the fundamental properties of ethyl 2-cyanothiazole-4-carboxylate is paramount for predicting its reactivity, particularly its behavior as an electron-poor nitrile in cycloaddition reactions. The presence of the electron-withdrawing ester group at the 4-position significantly lowers the lowest unoccupied molecular orbital (LUMO) of the nitrile, dictating its regioselectivity in catalytic processes[1].

Table 1: Physicochemical and Spectral Properties

| Property | Value |

| IUPAC Name | Ethyl 2-cyano-1,3-thiazole-4-carboxylate[2] |

| CAS Registry Number | 73956-19-1[2] |

| Molecular Formula | C7H6N2O2S[3] |

| Molecular Weight | 182.20 g/mol [3] |

| Appearance | White solid[1] |

| 1H NMR (300 MHz, CDCl3) | δ 8.45 (s, 1H), 4.47 (q, J = 7.2 Hz, 2H), 1.42 (t, J = 7.2 Hz, 3H)[1] |

| 13C NMR (100 MHz, CDCl3) | δ 160.0, 149.5, 137.9, 112.0, 62.6, 14.5[1] |

| Mass Spectrometry (ESI) | MS calcd for [M + Na]+ 205.0048, found 205.0113[1] |

Synthetic Methodology: The Rosenmund-von Braun Cyanation

Step-by-Step Protocol: Synthesis Workflow

-

Preparation: In a flame-dried pressure tube, dissolve ethyl 2-bromothiazole-4-carboxylate (900.0 mg, 3.81 mmol) in 2.5 mL of anhydrous pyridine[1]. Causality: Pyridine acts as both the solvent and a coordinating ligand. It stabilizes the intermediate copper(I) species, facilitating the oxidative addition of the C-Br bond and subsequent reductive elimination to form the C-CN bond.

-

Reagent Addition: Add Copper(I) cyanide (CuCN) (684 mg, 7.62 mmol, 2.0 equiv) to the solution[1]. Causality: A stoichiometric excess of CuCN drives the equilibrium forward in this cross-coupling process, ensuring complete conversion of the bromide starting material.

-

Thermal Activation: Seal the tube and heat at 150 °C for 2 hours (a microwave synthesizer, such as the CEM Discover, provides optimal uniform heating)[1]. Causality: The electron-withdrawing ester group at the 4-position severely deactivates the thiazole ring toward oxidative addition. High thermal energy (150 °C) is strictly required to traverse the activation barrier.

-

Quenching and Workup: Cool the reaction to room temperature. Quench by adding 10 mL of saturated aqueous NH4Cl, then extract with Ethyl Acetate (4 x 20 mL)[1]. Causality: Saturated NH4Cl is critical; the ammonium ions coordinate with copper to form highly soluble

complexes. This effectively breaks up copper emulsions and prevents heavy metal contamination from partitioning into the organic phase. -

Purification: Wash the combined organic layers with brine (5 mL), dry over anhydrous MgSO4, filter, and concentrate. Purify via silica gel column chromatography (eluent: hexanes/ethyl acetate = 2:1)[1]. System Validation: This protocol is a self-validating system. Successful conversion is confirmed by TLC (disappearance of the bromide) and 1H NMR showing the characteristic thiazole proton shift at δ 8.45 ppm. Yields typically average 59%[1].

Workflow for the Rosenmund-von Braun cyanation of ethyl 2-bromothiazole-4-carboxylate.

Advanced Application: Regioselective[2+2+2] Cyclotrimerization

The true strategic value of ethyl 2-cyanothiazole-4-carboxylate lies in its application as an electron-poor nitrile in ruthenium-catalyzed [2+2+2] cyclotrimerization reactions[4]. This methodology is a cornerstone in the highly convergent synthesis of the pyridine core of cyclothiazomycin , a potent thiopeptide antibiotic[1].

Step-by-Step Protocol: Ruthenium-Catalyzed Cyclotrimerization

-

Reaction Assembly: In a flame-dried flask under nitrogen, dissolve a silicon-tethered diyne (1.0 equiv) and ethyl 2-cyanothiazole-4-carboxylate (3.0 equiv) in anhydrous dichloromethane (DCM)[1]. Causality: A 3-fold excess of the nitrile is utilized to suppress diyne dimerization and drive the cross-cyclotrimerization pathway. DCM provides a non-coordinating, polar environment that stabilizes the transition states without outcompeting the substrates for ruthenium coordination.

-

Catalyst Initiation: Add CpRuCl(COD) (0.05 equiv) to the mixture[1]. Causality: The Cp (pentamethylcyclopentadienyl) ligand provides steric bulk and electron richness, stabilizing the active ruthenium species. Conversely, the labile COD (cyclooctadiene) ligand easily dissociates to open coordination sites for the diyne and nitrile[4].

-

Propagation: Stir the resulting mixture at room temperature overnight[1]. Causality: Room temperature is sufficient because the electron-poor nature of the thiazole nitrile significantly lowers the activation energy required for its insertion into the ruthenacyclopentadiene intermediate, dictating strict regiocontrol.

-

Isolation: Concentrate the mixture under vacuum and purify via silica gel column chromatography (eluting with hexanes/EtOAc)[1]. System Validation: The system validates itself through the complete consumption of the diyne (monitored via TLC) and the emergence of characteristic substituted pyridine aromatic signals in the 1H NMR spectrum, confirming the successful assembly of the antibiotic core.

Ruthenium-catalyzed [2+2+2] cyclotrimerization pathway for cyclothiazomycin synthesis.

References

- Synthesis of the Pyridine Core of Cyclothiazomycin (Supporting Information)

- CAS 73956-19-1 | 4-Thiazolecarboxylicacid,2-cyano-,ethylester(9CI)

-

diisopropylsilane | 1315323-55-7 Source: Molaid URL:

- CAS 73956-19-1 C7H6N2O2S Ethyl 2-cyanothiazole-4-carboxylate 98% Source: Howei Pharm URL

Sources

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CAS 73956-19-1 | Ethyl 2-cyanothiazole-4-carboxylate,98% - Howei - Life Science Product & Service Solutions Provider [howeipharm.com]

- 4. [4-(N-benzyl-N-tosylamino)-but-2-ynyloxy](ethynyl)diisopropylsilane - CAS号 1315323-55-7 - 摩熵化学 [molaid.com]

Unlocking Synthetic Versatility: A Guide to the Chemical Reactivity of the Cyano Group in Thiazoles

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] When functionalized with a cyano group, the synthetic potential of this heterocycle expands dramatically. The cyano group is not merely a passive substituent; its unique electronic properties and diverse reactivity serve as a versatile handle for molecular elaboration. This guide provides an in-depth exploration of the chemical reactivity of the cyanothiazole moiety, offering field-proven insights into its transformations. We will delve into the mechanistic underpinnings of key reactions, present detailed experimental protocols, and discuss the strategic application of these transformations in complex molecule synthesis, particularly within the drug discovery pipeline.

The Electronic Landscape of Cyanothiazoles

The reactivity of the cyano group (-C≡N) is intrinsically linked to its electronic structure and its position on the thiazole ring. The cyano group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the sp-hybridization of the carbon atom. This induces a significant dipole moment, rendering the nitrile carbon electrophilic and susceptible to nucleophilic attack.

When attached to the thiazole ring, this electron-withdrawing nature is amplified. The thiazole ring itself is π-electron deficient, and its aromaticity is well-established.[4] Computational and experimental data indicate that the C2 position of the thiazole ring is the most electron-deficient and thus the most favored site for nucleophilic substitution.[4] A cyano group at the C2, C4, or C5 position will further modulate the electron density of the ring and influence its reactivity in addition to its own. For the purpose of this guide, we focus on the reactions of the cyano group itself.

Nucleophilic Addition: The Cornerstone of Cyanothiazole Reactivity

The primary mode of reactivity for the cyanothiazole is the addition of nucleophiles to the electrophilic nitrile carbon. This pathway opens the door to a wide array of functional group interconversions.

Hydrolysis to Amides and Carboxylic Acids

One of the most fundamental transformations of the cyano group is its hydrolysis to a primary amide and subsequently to a carboxylic acid. This reaction can be catalyzed by either acid or base and is a robust method for introducing key pharmacophoric groups. Thiazole-carboxamides, for instance, are explored as COX inhibitors and for other therapeutic applications.[5][6]

Mechanism Overview: Under acidic or basic conditions, water attacks the electrophilic nitrile carbon. A series of proton transfers results in the formation of a carboxamide intermediate. Under harsher conditions (stronger acid/base, higher temperatures), this amide can be further hydrolyzed to the corresponding carboxylic acid.

DOT Diagram: General Hydrolysis Mechanism

Caption: General pathway for the hydrolysis of a cyanothiazole.

Experimental Protocol: Base-Catalyzed Hydrolysis to a Thiazole Carboxamide

-

Setup: To a solution of the cyanothiazole (1.0 eq) in ethanol, add a 30% aqueous solution of hydrogen peroxide (3.0 eq).

-

Reaction: Cool the mixture to 0-5 °C in an ice bath. Add a 6 M aqueous solution of sodium hydroxide (2.0 eq) dropwise, maintaining the internal temperature below 10 °C.

-

Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, dilute the reaction mixture with water and cool in an ice bath. Acidify to pH ~2-3 with concentrated hydrochloric acid.

-

Isolation: The product, the corresponding thiazole carboxamide, will often precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.[7][8]

Grignard and Organolithium Additions: Forging C-C Bonds

The addition of organometallic reagents, such as Grignard[9][10][11] or organolithium reagents, is a powerful method for forming new carbon-carbon bonds. The reaction with a cyanothiazole provides a versatile route to unsymmetrical ketones following an aqueous workup.

Mechanism Causality: The highly polarized C-Mg or C-Li bond makes the carbon atom a potent nucleophile.[12][13] This carbanion readily attacks the electrophilic nitrile carbon. The initial product is a magnesium or lithium imine salt. This salt is stable until an acidic workup hydrolyzes the C=N bond to a carbonyl group, yielding the ketone. It is critical to use anhydrous conditions, as Grignard reagents are strong bases and will be quenched by protic solvents.[12]

DOT Diagram: Grignard Reaction Workflow

Caption: Experimental workflow for the synthesis of a thiazolyl ketone.

Experimental Protocol: Synthesis of a Thiazolyl Ketone via Grignard Addition

-

Setup: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve the cyanothiazole (1.0 eq) in anhydrous diethyl ether or THF.

-

Addition: Cool the solution to 0 °C. Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq, as a solution in THF) dropwise via syringe.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Work-up: Cool the reaction back to 0 °C and cautiously quench by slow addition of a saturated aqueous solution of ammonium chloride. Follow this with the addition of 1 M HCl until the aqueous layer is acidic.

-

Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure ketone.[10][12][13]

Reduction to Aminomethylthiazoles

The reduction of the cyano group to a primary amine is a valuable transformation in drug discovery, as it introduces a basic nitrogen atom that can be crucial for target engagement or for improving pharmacokinetic properties.

Choice of Reagents: The choice of reducing agent is critical and depends on the other functional groups present in the molecule.

-

Lithium Aluminum Hydride (LiAlH₄): A powerful, non-selective reducing agent that will efficiently reduce the nitrile to a primary amine. It will also reduce esters, ketones, and amides.

-

Catalytic Hydrogenation: Using catalysts like Raney Nickel or Palladium on carbon (Pd/C) under an atmosphere of hydrogen gas is another effective method. This can sometimes be more selective than LiAlH₄.

| Reagent | Conditions | Selectivity | Yields (Typical) |

| LiAlH₄ | Anhydrous THF/Ether, 0 °C to RT | Low (reduces many functional groups) | High (85-95%) |

| H₂/Raney Ni | Methanol/Ammonia, 50-100 psi H₂ | Moderate (can reduce alkenes/alkynes) | Good-High (70-90%) |

| H₂/Pd-C | Acetic Acid or Methanol, 50 psi H₂ | High (generally won't reduce esters) | Good (65-85%) |

Experimental Protocol: Reduction with LiAlH₄

-

Setup: To a flame-dried flask under an inert atmosphere, add a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.

-

Addition: Cool the suspension to 0 °C. Add a solution of the cyanothiazole (1.0 eq) in anhydrous THF dropwise. A vigorous reaction may occur.

-

Reaction: After addition, warm the mixture to room temperature and then heat to reflux for 4-6 hours.

-

Work-up (Fieser method): Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. A granular precipitate should form.

-

Isolation: Stir the resulting slurry for 30 minutes, then filter through a pad of Celite®. Wash the filter cake with THF. Concentrate the filtrate under reduced pressure to yield the crude aminomethylthiazole, which can be purified by chromatography or crystallization.

Cycloaddition Reactions

While the C≡N triple bond can participate in pericyclic reactions, unactivated nitriles are generally poor dienophiles or enophiles in thermal reactions.[14] However, specific structural arrangements or catalysis can enable this reactivity.

[4+2] Cycloadditions (Diels-Alder Type)

The participation of a cyanothiazole as a dienophile in a Diels-Alder reaction typically requires activation, either through intramolecular constraints or by the presence of strong electron-withdrawing groups. However, some reactions with electron-rich dienes have been documented. In certain cases, the reaction may proceed through a stepwise mechanism involving a dipolar intermediate rather than a concerted pericyclic pathway.[15]

1,3-Dipolar Cycloadditions

The cyano group can react with 1,3-dipoles such as azides or nitrile oxides to form five-membered heterocyclic rings (e.g., tetrazoles, oxadiazoles). This is a powerful method for constructing more complex heterocyclic systems. For example, the reaction of a cyanothiazole with sodium azide in the presence of a Lewis acid like zinc chloride can yield a thiazolyl-substituted tetrazole.

Enzymatic and Biomimetic Transformations

In the context of drug development, understanding the metabolic fate of a compound is paramount. The cyano group on a thiazole ring can be a substrate for various enzymes.

-

Nitrilases and Amidases: These hydrolytic enzymes can convert the cyano group to a carboxylic acid or an amide, respectively, under physiological conditions.[16] This represents a potential metabolic pathway for cyanothiazole-containing drugs.

-

Cytochrome P450 (CYP) Enzymes: The thiazole ring itself is susceptible to oxidation by CYP enzymes, which can lead to the formation of reactive metabolites like epoxides or S-oxides.[17] While this is a reaction of the ring, the electronic influence of the cyano group can affect the rate and regioselectivity of this metabolism. Quantum chemical studies suggest that the presence of an amino group on the thiazole ring, often synthesized from a cyano precursor, can facilitate metabolic pathways.[17]

DOT Diagram: Potential Metabolic Pathways

Caption: Potential enzymatic transformations of a cyanothiazole.

Conclusion and Future Outlook

The cyano group is a cornerstone of synthetic flexibility in thiazole chemistry. Its predictable reactivity through nucleophilic addition, reduction, and cycloaddition pathways allows for the strategic introduction of diverse functional groups essential for modulating biological activity and pharmacokinetic profiles. As synthetic methodologies become more advanced, the development of novel metal-catalyzed[18] and biocatalytic[16] transformations will further expand the utility of cyanothiazoles. For researchers in drug discovery, a thorough understanding of these reactions is not just a matter of synthetic convenience but a critical tool for the rational design of next-generation therapeutics.

References

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

-

Systematic Review On Thiazole And Its Applications. (n.d.). ijcrt.org. Retrieved from [Link]

-

Controllable radical cyanation reactions enabled by dual photoredox and copper catalysis. (n.d.). nature.com. Retrieved from [Link]

-

Some Reactions of 2-Cyanomethyl-1,3-benzothiazole with Expected Biological Activity. (2009). Phosphorus, Sulfur, and Silicon and the Related Elements, 184(11). Retrieved from [Link]

-

Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. (n.d.). PMC. Retrieved from [Link]

-

Thiazole formation through a modified Gewald reaction. (2015). PMC. Retrieved from [Link]

-

Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. (2022). Journal of Basic & Applied Research in Biomedicine. Retrieved from [Link]

-

Recent Development in the Synthesis of Thiazoles. (2022). Bentham Science. Retrieved from [Link]

-

Three classes of nitrile-based cathepsin K inhibitors: (i) cyanamdies,... (n.d.). ResearchGate. Retrieved from [Link]

-

REACTIONS WITH CYANOTHIOACETAMIDE DERIVATIVES: A NEW ROUTE FOR THE SYNTHESIS OF 2-THIAZOLIN-4-ONE THIAZOLO[4,5-B]PYRIDINE, THIAZOLINONYLPYRAZOLE AND PYRANO[2,3-d]. (2006). AFINIDAD, 63(525). Retrieved from [Link]

-

Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Experiment 19 – The Grignard Reaction. (n.d.). chem.ucla.edu. Retrieved from [Link]

-

Enzymatic Reactions Involved in Cyanide Detoxification in A. thaliana... (n.d.). ResearchGate. Retrieved from [Link]

-

Regioselective Synthesis of New 2-(E)-Cyano(thiazolidin-2-ylidene)thiazoles. (2009). MDPI. Retrieved from [Link]

-

Transition Metals Catalyzed Element-Cyano Bonds Activations. (n.d.). PMC. Retrieved from [Link]

-

Reactions of Grignard Reagents. (2015). Master Organic Chemistry. Retrieved from [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PMC. Retrieved from [Link]

-

Transition metal-catalyzed cyanofunctionalization reactions. (n.d.). ResearchGate. Retrieved from [Link]

-

Classic pathway of the addition of Grignard reagents to carbonyl compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

Thiazole formation through a modified Gewald reaction. (2025). ResearchGate. Retrieved from [Link]

-

Transition Metals Catalyzed Element-Cyano Bonds Activations. (n.d.). Sci-Hub. Retrieved from [Link]

-

Electrophilic substitution reaction: Significance and symbolism. (2024). benthamscience.com. Retrieved from [Link]

-

Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines. (n.d.). DSpace@MIT. Retrieved from [Link]

-

Reactions of Electrophilic Allenoates [and Isocyanates/Isothio-cyanate] with a 2-Alkynylpyridine via a Free Carbene Intermediate. (n.d.). PMC. Retrieved from [Link]

-

Regioselective Synthesis of New 2-(E)-Cyano(thiazolidin-2-ylidene)thiazoles. (2025). ResearchGate. Retrieved from [Link]

-

Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2016). MDPI. Retrieved from [Link]

-

3.4.2 – Grignard Reactions with Carbonyls. (n.d.). pressbooks.pub. Retrieved from [Link]

-

Benzothiazole-based Compounds in Antibacterial Drug Discovery. (n.d.). PubMed. Retrieved from [Link]

-

Eleven Examples Of Cycloaddition/Elimination Reactions. (n.d.). ch.ic.ac.uk. Retrieved from [Link]

-

30.5 Cycloaddition Reactions. (n.d.). NC State University Libraries. Retrieved from [Link]

-

Transition-Metal-Catalyzed Addition/Cyclization Reactions of the C-N Multiple Bonds Containing Species. (n.d.). ResearchGate. Retrieved from [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PMC. Retrieved from [Link]

-

Electrophilic Aromatic Substitution: The Six Key Reactions. (2025). Master Organic Chemistry. Retrieved from [Link]

-

Examples of Enzymatic Reactions. (n.d.). semmelweis.hu. Retrieved from [Link]

-

Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. (2021). The Gohlke Group. Retrieved from [Link]

-

Natural product leads for drug discovery: isolation, synthesis and biological evaluation of 6-cyano-5-methoxyindolo[2,3-a]carbazole based ligands as antibacterial agents. (2009). PubMed. Retrieved from [Link]

-

Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. (2025). PubMed. Retrieved from [Link]

-

Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). (2022). PubMed. Retrieved from [Link]

-

On the [2+2] cycloaddition of 2-aminothiazoles and dimethyl acetylenedicarboxylate. Experimental and computational evidence of a thermal disrotatory ring opening of fused cyclobutenes. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2025). ResearchGate. Retrieved from [Link]

-

Illustrated Glossary of Organic Chemistry - Electrophilic substitution. (n.d.). chem.ucla.edu. Retrieved from [Link]

-

14.6: Cycloaddition reactions. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Enzymatic C–H Functionalizations for Natural Product Synthesis. (n.d.). PMC. Retrieved from [Link]

-

Electrophilic - Substitution Reaction. (n.d.). RAHA COLLEGE. Retrieved from [Link]

-

Enzymatic reactions in flow: a new opportunity for sustainability, efficiency and productivity. (2025). Vapourtec. Retrieved from [Link]

-

New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). PMC. Retrieved from [Link]

-

Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. (2024). PMC. Retrieved from [Link]

Sources

- 1. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. kuey.net [kuey.net]

- 5. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Grignard Reaction [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. community.wvu.edu [community.wvu.edu]

- 13. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 14. Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines [dspace.mit.edu]

- 15. On the [2+2] cycloaddition of 2-aminothiazoles and dimethyl acetylenedicarboxylate. Experimental and computational evidence of a thermal disrotatory ring opening of fused cyclobutenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]

- 18. Transition Metals Catalyzed Element-Cyano Bonds Activations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-Cyanothiazole-4-carboxylate

Abstract

Introduction: The Challenge of a Novel Compound

Ethyl 2-cyanothiazole-4-carboxylate represents a unique scaffold within the broader family of thiazole derivatives, which are known for their diverse biological activities. The introduction of a cyano group at the 2-position of the thiazole ring is anticipated to significantly influence its electronic and steric properties, thereby modulating its potential as a pharmacophore. However, a thorough search of the scientific literature and chemical databases reveals a conspicuous absence of experimental data pertaining to its physical characteristics.

This guide, therefore, adopts a dual approach to provide a scientifically robust understanding of this molecule. Firstly, it presents predicted physicochemical properties to offer a foundational dataset for in silico modeling and preliminary experimental design. Secondly, it provides a rigorous comparative analysis with well-characterized analogs, allowing for informed estimations of its behavior. This approach is designed to empower researchers with the necessary insights to confidently engage with this novel compound.

Predicted Physicochemical Properties of Ethyl 2-Cyanothiazole-4-carboxylate

In the absence of experimental data, computational methods provide a valuable first look at the physical properties of a novel compound. The following table summarizes the predicted properties for ethyl 2-cyanothiazole-4-carboxylate. It is crucial to note that these are theoretical estimations and should be validated by empirical measurement.

| Property | Predicted Value | Notes |

| Molecular Formula | C₇H₆N₂O₂S | |

| Molecular Weight | 182.20 g/mol | |

| Melting Point | Not available | Prediction is unreliable without experimental data for close analogs. |

| Boiling Point | ~320-350 °C at 760 mmHg | Highly dependent on predictive model; likely to decompose before boiling. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Acetone) | Based on the expected polarity of the molecule. |

| pKa | Not available | The cyano group is electron-withdrawing, which will affect the basicity of the thiazole nitrogen. |

Comparative Analysis with Structural Analogs

To provide a more grounded understanding of ethyl 2-cyanothiazole-4-carboxylate, a comparative analysis with its 2-substituted analogs is indispensable. The following table presents the experimentally determined physical properties of ethyl 2-aminothiazole-4-carboxylate, ethyl 2-acetylthiazole-4-carboxylate, and ethyl 2-bromothiazole-4-carboxylate.

| Property | Ethyl 2-aminothiazole-4-carboxylate | Ethyl 2-acetylthiazole-4-carboxylate[1][2] | Ethyl 2-bromothiazole-4-carboxylate[3] |

| CAS Number | 5398-36-7[4][5] | 160060-21-9[2] | 100367-77-9[3] |

| Molecular Formula | C₆H₈N₂O₂S[4][5] | C₈H₉NO₃S | C₆H₆BrNO₂S[3] |

| Molecular Weight | 172.21 g/mol [5] | 199.23 g/mol [2] | 236.09 g/mol [3] |

| Appearance | Pale yellow powder[6] | White to off-white to yellow powder or crystals[2] | White to light orange to light brown powder/crystal |

| Melting Point | 177-181 °C[4] | 68-69 °C | 67-71 °C[3] |

| Boiling Point | 308.0±15.0 °C (Predicted)[5] | 310.6±34.0 °C at 760 mmHg[1] | 154 °C / 13 mmHg[7] |

| Solubility | DMSO (Slightly), Methanol (Slightly)[5] | Not specified | Soluble in Methanol |

Expert Insights: The significant difference in melting points between the 2-amino analog (177-181 °C) and the 2-acetyl (68-69 °C) and 2-bromo (67-71 °C) analogs highlights the profound impact of the substituent at the 2-position on the crystal lattice energy. The amino group's ability to form strong intermolecular hydrogen bonds likely contributes to its much higher melting point. The cyano group in the title compound, being a strong dipole but a weaker hydrogen bond acceptor, would suggest a melting point that is likely intermediate, but this remains to be experimentally verified.

Experimental Protocols for Physicochemical Characterization

The following protocols are provided as a guide for the experimental determination of the physical properties of ethyl 2-cyanothiazole-4-carboxylate. Adherence to these standardized methods will ensure data integrity and reproducibility.

Melting Point Determination

Causality: The melting point is a critical indicator of purity. A sharp melting range (typically < 2°C) is characteristic of a pure crystalline solid. Impurities depress and broaden the melting range.

Protocol:

-

Ensure the sample is completely dry and finely powdered.[8]

-

Load a small amount of the sample (2-3 mm height) into a capillary tube sealed at one end.[9]

-

Compact the sample by tapping the tube gently on a hard surface.[9]

-

Place the capillary tube in a calibrated melting point apparatus.[10][11]

-

Heat the sample rapidly to approximately 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[9]

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: ¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation, providing detailed information about the chemical environment of each proton and carbon atom in the molecule.

Protocol for ¹H NMR:

-

Dissolve 5-25 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[12]

-

Ensure the sample is fully dissolved; filter if necessary to remove any particulate matter.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the spectrum according to the instrument's standard operating procedure, ensuring proper shimming to achieve high resolution.

-

Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals to determine the relative number of protons for each resonance.

Predicted ¹H NMR Spectrum for Ethyl 2-Cyanothiazole-4-carboxylate:

-

Thiazole proton (H5): A singlet expected in the aromatic region, likely downfield due to the electron-withdrawing nature of the adjacent carboxylate and the cyano group on the ring.

-

Ethyl ester protons: A quartet (CH₂) and a triplet (CH₃) with coupling constants of ~7 Hz. The quartet will be more downfield due to its proximity to the ester oxygen.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

Protocol (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Clean the crystal thoroughly after the measurement.

Predicted Key IR Absorptions for Ethyl 2-Cyanothiazole-4-carboxylate:

-

C≡N stretch: A sharp, medium-intensity band around 2230-2210 cm⁻¹.

-

C=O stretch (ester): A strong, sharp band around 1725-1705 cm⁻¹.

-

C=N and C=C stretches (thiazole ring): Multiple bands in the 1650-1450 cm⁻¹ region.

-

C-O stretch (ester): Bands in the 1300-1000 cm⁻¹ region.

Mass Spectrometry (MS)

Causality: Mass spectrometry determines the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

Protocol (Electron Ionization - EI):

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

-

Ionize the sample using a beam of high-energy electrons (typically 70 eV).

-

The resulting ions (molecular ion and fragment ions) are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion, generating the mass spectrum.

Predicted Fragmentation Pattern for Ethyl 2-Cyanothiazole-4-carboxylate:

-

Molecular Ion (M⁺): The peak corresponding to the molecular weight of the compound (m/z = 182).

-

Loss of ethoxy group (-OCH₂CH₃): A significant fragment at M-45.

-

Loss of ethyl group (-CH₂CH₃): A fragment at M-29.

-

Further fragmentation: Cleavage of the thiazole ring and loss of small neutral molecules like CO, HCN.

Visualizations

To aid in the conceptualization of the molecular structure and the experimental workflow, the following diagrams are provided.

Caption: Chemical structure of ethyl 2-cyanothiazole-4-carboxylate.

Caption: General experimental workflow for the characterization of a novel compound.

Conclusion

While experimental data for ethyl 2-cyanothiazole-4-carboxylate remains to be reported, this technical guide provides a robust framework for its initial characterization. The combination of predicted properties and a detailed comparative analysis with known analogs offers valuable insights for researchers. The provided experimental protocols serve as a standardized methodology for future empirical studies, ensuring the generation of high-quality, reproducible data. This work underscores the importance of a multi-faceted approach when dealing with novel chemical entities and provides a solid foundation for the future exploration of ethyl 2-cyanothiazole-4-carboxylate in drug discovery and development.

References

-

Experiment 1 - Melting Points. (2013, April 15). Northern Arizona University. Retrieved from [Link]

-

4.3: Melting Point Determination Procedure. (2025, August 20). Chemistry LibreTexts. Retrieved from [Link]

-

How to Get a Good 1H NMR Spectrum. (n.d.). University of Rochester. Retrieved from [Link]

-

Ethyl 2-(3-Cyano-4-IsobutoxyPhenyl)-4-MethylThiazole-5-Carboxylate. (n.d.). ChemBK. Retrieved from [Link]

-

ETHYL 2-BROMOTHIAZOLE-4-CARBOXYLATE. (2024, April 10). ChemBK. Retrieved from [Link]

-

Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

-

Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved from [Link]

-

DETERMINATION OF MELTING POINTS. (n.d.). Retrieved from [Link]

-

Ethyl 2-aminothiazole-4-carboxylate. (n.d.). PubChem. Retrieved from [Link]

-

4406 GC-MS procedure and background. (n.d.). Retrieved from [Link]

-

Understanding Mass Spectrometry for Organic Compound Analysis. (2024, November 23). HSCprep. Retrieved from [Link]

-

FTIR spectroscopy work flow for imaging and diagnosis. (n.d.). ResearchGate. Retrieved from [Link]

-

Guide to FT-IR Spectroscopy. (n.d.). Bruker. Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). University of York. Retrieved from [Link]

-

Sample preparation for FT-IR. (n.d.). University of Massachusetts Amherst. Retrieved from [Link]

-

Using Fourier transform IR spectroscopy to analyze biological materials. (n.d.). National Institutes of Health. Retrieved from [Link]

-

FT-IR Spectroscopy. (n.d.). Newport. Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University. Retrieved from [Link]

-